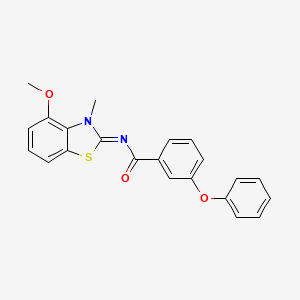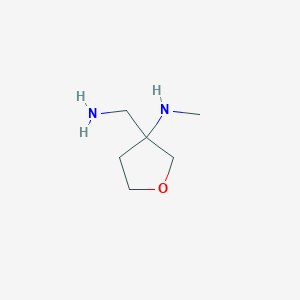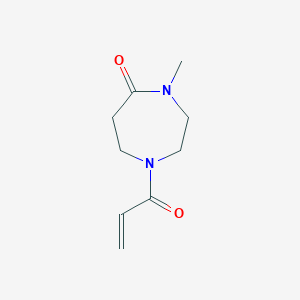![molecular formula C14H10N2OS2 B2833314 5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol CAS No. 477887-99-3](/img/structure/B2833314.png)
5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol” is a complex organic compound. It has a molecular formula of C16H15N3S2 and an average mass of 313.440 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized by the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in alcoholic basic medium .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a large number of atoms and bonds. The ChemSpider ID for this compound is 1231215 .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One notable application of 1,3,4-oxadiazole derivatives is in the field of corrosion inhibition. A study conducted by Ammal, Prajila, and Joseph (2018) focused on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid. The research demonstrated that these compounds effectively inhibit corrosion through the formation of a protective layer on the metal surface, suggesting their potential utility in industrial applications to protect against acid corrosion (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Anticancer Activities
Another significant area of application is in the development of novel therapeutic agents. Derivatives of 1,3,4-oxadiazole have shown promising antimicrobial and anticancer activities. For instance, compounds synthesized by Gul et al. (2017) exhibited notable activity against selected microbial species, highlighting their potential in the development of new antimicrobial agents. Additionally, these compounds showed lower cytotoxicity, indicating their suitability for further biological screening and application trials (Gul et al., 2017).
Antioxidant and Anti-inflammatory Actions
Research by Faheem (2018) explored the computational and pharmacological potential of novel 1,3,4-oxadiazole and pyrazole derivatives, including toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibited binding and inhibitory effects in assays, showcasing their potential in medical applications for managing various health conditions (Faheem, 2018).
Material Science and Green Chemistry
The synthesis of 1,3,4-oxadiazole derivatives aligns with the principles of green chemistry, as demonstrated by Yarmohammadi et al. (2020), who proposed a novel process for synthesizing these compounds via ultrasound-assisted reaction. This method highlights an environmentally friendly approach to chemical synthesis, supporting sustainable practices in material science (Yarmohammadi et al., 2020).
Eigenschaften
IUPAC Name |
5-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS2/c18-14-16-15-13(17-14)11-7-9-6-5-8-3-1-2-4-10(8)12(9)19-11/h1-4,7H,5-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABFUHYMFWBMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C4=NNC(=S)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2lambda6-Thia-1-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2833239.png)


![4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2833242.png)
![2-(2-Formylphenoxy)-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B2833244.png)


![{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol](/img/structure/B2833250.png)
![3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2833252.png)
